6-ethyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
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Overview
Description
6-ETHYL-4-PHENYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes an ethyl group, a phenyl group, and a trifluoromethyl group attached to a chromen-2-one core.
Preparation Methods
The synthesis of 6-ETHYL-4-PHENYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE involves several steps. One common method is the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.
Substitution: Substitution reactions, such as the Suzuki–Miyaura coupling, are commonly used to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-ETHYL-4-PHENYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 6-ETHYL-4-PHENYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing its biological activity by increasing its lipophilicity and metabolic stability . The compound can inhibit enzymes and interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- Warfarin
- Dicoumarol
- 6-ETHYL-7-METHOXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Properties
Molecular Formula |
C25H19F3O3 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
6-ethyl-4-phenyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C25H19F3O3/c1-2-17-12-21-20(18-8-4-3-5-9-18)13-24(29)31-23(21)14-22(17)30-15-16-7-6-10-19(11-16)25(26,27)28/h3-14H,2,15H2,1H3 |
InChI Key |
MDRYEWCYTGGOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC(=CC=C3)C(F)(F)F)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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